N1-cycloheptyl-N2-(3,4-dimethoxyphenyl)oxalamide

Description

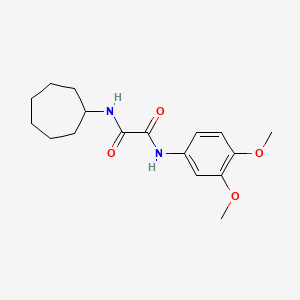

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide is an organic compound with a complex molecular structure It is characterized by the presence of a cycloheptyl group and a 3,4-dimethoxyphenyl group attached to an oxamide core

Properties

IUPAC Name |

N-cycloheptyl-N'-(3,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-22-14-10-9-13(11-15(14)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZPUFRBTIZIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide typically involves the reaction of cycloheptylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide

- N-cycloheptyl-N’-(3,4-dimethoxyphenyl)urea

- N-cycloheptyl-N’-(3,4-dimethoxyphenyl)sulfonylglycinamide

Uniqueness

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

N1-cycloheptyl-N2-(3,4-dimethoxyphenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cycloheptyl group attached to one nitrogen atom and a 3,4-dimethoxyphenyl group attached to the other nitrogen. The molecular formula is with a molecular weight of 318.37 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antioxidant and therapeutic agent.

Antioxidant Activity

Recent studies have shown that derivatives of oxalamides, including this compound, exhibit significant antioxidant properties. These compounds can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 12.5 | |

| Other Oxalamide Derivative | 15.0 | |

| Standard Antioxidant (Ascorbic Acid) | 8.0 |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species (ROS).

- Receptor Modulation : It may interact with cellular receptors that mediate oxidative stress responses.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Neuroprotective Effects : A study demonstrated that this compound significantly reduced malondialdehyde levels in brain tissues of rats subjected to oxidative stress, indicating neuroprotective properties .

- Anticancer Potential : Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

- Anti-inflammatory Properties : In vivo studies have shown that this oxalamide derivative can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.